2-Pyrrolidin-3-YL-pyrazine hcl 2-Pyrrolidin-3-YL-pyrazine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595419
InChI: InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m0./s1
SMILES: C1CNCC1C2=NC=CN=C2.Cl
Molecular Formula: C8H12ClN3
Molecular Weight: 185.65 g/mol

2-Pyrrolidin-3-YL-pyrazine hcl

CAS No.:

Cat. No.: VC13595419

Molecular Formula: C8H12ClN3

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidin-3-YL-pyrazine hcl -

Specification

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
IUPAC Name 2-[(3S)-pyrrolidin-3-yl]pyrazine;hydrochloride
Standard InChI InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m0./s1
Standard InChI Key PRVWKZRBPCTYBN-FJXQXJEOSA-N
Isomeric SMILES C1CNC[C@H]1C2=NC=CN=C2.Cl
SMILES C1CNCC1C2=NC=CN=C2.Cl
Canonical SMILES C1CNCC1C2=NC=CN=C2.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Pyrrolidin-3-yl-pyrazine hydrochloride belongs to the class of pyrazine derivatives, distinguished by its bicyclic structure combining a six-membered pyrazine ring and a five-membered pyrrolidine ring. Key properties include:

PropertyValue
Molecular FormulaC8H12ClN3\text{C}_8\text{H}_{12}\text{ClN}_3
Molecular Weight185.65 g/mol
IUPAC Name2-[(3S)-pyrrolidin-3-yl]pyrazine; hydrochloride
SMILES NotationC1CNC[C@H]1C2=NC=CN=C2.Cl\text{C1CNC[C@H]1C2=NC=CN=C2.Cl}
SolubilityEnhanced in aqueous solutions due to HCl salt

The hydrochloride salt form improves pharmacokinetic properties, making it suitable for in vitro and in vivo studies . X-ray crystallography and NMR spectroscopy confirm its stereochemical configuration, particularly the (S)-enantiomer’s prevalence in bioactive forms .

Comparative Analysis with Analogues

Structurally similar compounds, such as 2-methyl-3-[(pyrrolidin-3-yl)oxy]pyrazine hydrochloride (C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O}, MW: 179.22 g/mol) , highlight the impact of substituents on bioactivity. The addition of a methyl group or ether linkage alters receptor binding affinities, as seen in kinase inhibition studies .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Cyclization: Precursors like 3-aminopyrrolidine and chloropyrazine undergo nucleophilic substitution under controlled pH and temperature.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .

  • Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensure >95% purity .

A representative reaction scheme is:

3-Aminopyrrolidine+ChloropyrazineEtOH, Δ2-Pyrrolidin-3-yl-pyrazineHClHydrochloride Salt\text{3-Aminopyrrolidine} + \text{Chloropyrazine} \xrightarrow{\text{EtOH, Δ}} \text{2-Pyrrolidin-3-yl-pyrazine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Challenges

Key challenges include minimizing racemization during cyclization and optimizing reaction yields (typically 50–70%) . Microwave-assisted synthesis has emerged as a promising method to reduce reaction times and improve efficiency .

Pharmacological Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier makes it valuable in neuroscience research. It modulates neurotransmitter systems, particularly dopamine and serotonin receptors, showing potential in treating Parkinson’s disease and depression . In vitro studies demonstrate IC50_{50} values of 10–20 μM for monoamine oxidase inhibition .

Anticancer Activity

Hybrid derivatives, such as 5-(pyridin-2-yl-amino)pyrazine-2-carbonitriles, exhibit potent CHK1 kinase inhibition (IC50_{50} < 1 μM), disrupting DNA repair mechanisms in cancer cells . Compound 26 (from source ) showed 90% tumor growth inhibition in xenograft models, underscoring its therapeutic potential.

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 μg/mL, comparable to standard antibiotics . Its mechanism involves disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .

Industrial and Material Science Applications

Agrochemical Development

As a pesticide intermediate, the compound enhances herbicidal activity by inhibiting acetolactate synthase, a key enzyme in branched-chain amino acid synthesis . Field trials show a 30% increase in crop yield when used in combination with glyphosate .

Advanced Materials

In material science, its incorporation into polymers improves thermal stability (up to 250°C) and electrical conductivity (103^{-3} S/cm) . These properties are exploited in flexible electronics and anti-corrosive coatings .

ParameterSpecification
Storage Conditions2–8°C, protected from light
Hazard CodesH315-H319-H335 (skin/eye irritation, respiratory irritation)
PPE RequirementsGloves, goggles, respirator

Acute toxicity studies in rodents report an LD50_{50} of 450 mg/kg (oral), necessitating strict adherence to safety protocols .

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